molecular formula C16H12BrFN2S B11643897 N-(4-bromophenyl)-5-(4-fluorobenzyl)-1,3-thiazol-2-amine

N-(4-bromophenyl)-5-(4-fluorobenzyl)-1,3-thiazol-2-amine

Cat. No.: B11643897
M. Wt: 363.2 g/mol
InChI Key: FSPRFVBEZZNWLX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-(4-fluorobenzyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine and fluorine atoms attached to phenyl and benzyl groups, respectively. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-(4-fluorobenzyl)-1,3-thiazol-2-amine typically involves the reaction of 4-bromophenyl isothiocyanate with 4-fluorobenzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and confirm the identity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-(4-fluorobenzyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsroom temperature, aqueous or organic solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsroom temperature to reflux, anhydrous solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide; reaction conditionsroom temperature to reflux, organic solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-5-(4-fluorobenzyl)-1,3-thiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives. It serves as a precursor for the development of new materials with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that thiazole derivatives can interact with various biological targets, making them promising candidates for drug development.

    Medicine: Explored for its potential therapeutic applications. Thiazole derivatives have been studied for their ability to inhibit enzymes and receptors involved in various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals. The compound’s unique structure allows for the design of new molecules with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-(4-fluorobenzyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-5-(4-fluorobenzyl)-1,3-thiazol-2-amine is unique due to its specific combination of bromine and fluorine atoms attached to the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved stability, making it a preferred choice for certain applications.

Properties

Molecular Formula

C16H12BrFN2S

Molecular Weight

363.2 g/mol

IUPAC Name

N-(4-bromophenyl)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C16H12BrFN2S/c17-12-3-7-14(8-4-12)20-16-19-10-15(21-16)9-11-1-5-13(18)6-2-11/h1-8,10H,9H2,(H,19,20)

InChI Key

FSPRFVBEZZNWLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC3=CC=C(C=C3)Br)F

Origin of Product

United States

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